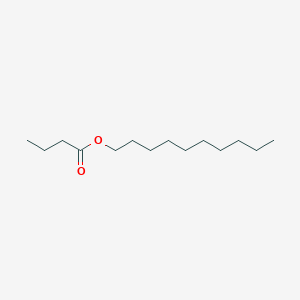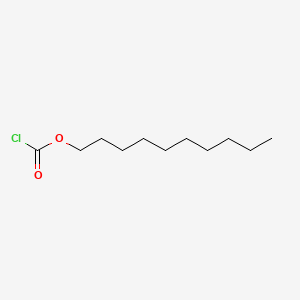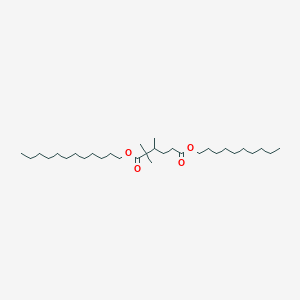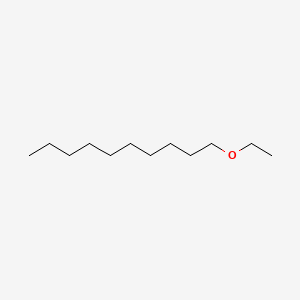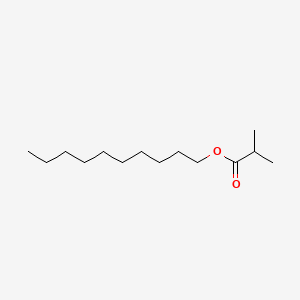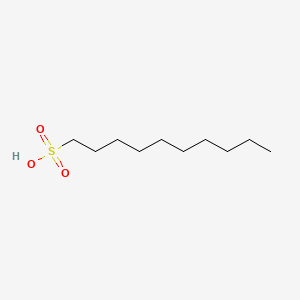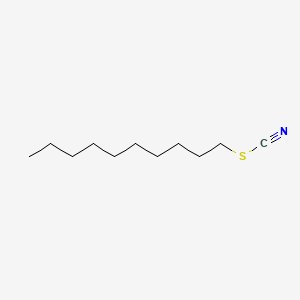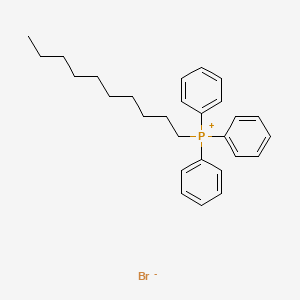
Denagliptin tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denagliptin tosylate is a small molecule drug that functions as a dipeptidyl peptidase IV (DPP-4) inhibitor. It was initially developed by GlaxoSmithKline for the treatment of Type 2 diabetes mellitus. The compound’s molecular formula is C27H26F3N3O4S, and it is known for its ability to regulate blood glucose levels by inhibiting the enzyme DPP-4, which plays a role in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Denagliptin tosylate can be synthesized through a multi-step process involving the formation of its hydrochloride salt, which is then converted to the tosylate salt. The synthesis typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Denagliptin tosylate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on glucose metabolism and insulin secretion.
Medicine: Explored as a treatment for Type 2 diabetes mellitus due to its ability to regulate blood glucose levels.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Denagliptin tosylate exerts its effects by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretins. Incretins are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, this compound increases the levels of active incretins, thereby enhancing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to other DPP-4 inhibitors, denagliptin tosylate has shown differences in its pharmacokinetics, side effects, and clinical activity. These differences make it a unique candidate for further research and development in the treatment of Type 2 diabetes mellitus .
Properties
CAS No. |
811432-66-3 |
|---|---|
Molecular Formula |
C27H26F3N3O4S |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H18F3N3O.C7H8O3S/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16-19H,9,11,25H2;2-5H,1H3,(H,8,9,10)/t16-,17-,19-;/m0./s1 |
InChI Key |
MSCWUTTUQLYJFT-QMBKNIKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |
Appearance |
Solid powder |
| 811432-66-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-823093; GSK 823093; GSK823093; GW823093; GW-823093; GW 823093; GW823093C; GW-823093C; GW 823093C; Denagliptin, Denagliptin tosylate, |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


